1H-Azepine-1-ethanamine, alpha-(4-bromophenyl)hexahydro-
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Overview
Description
1H-Azepine-1-ethanamine, alpha-(4-bromophenyl)hexahydro- is a chemical compound that belongs to the class of azepines. Azepines are seven-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a bromophenyl group attached to the azepine ring, making it a significant molecule in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Azepine-1-ethanamine, alpha-(4-bromophenyl)hexahydro- typically involves the following steps:
Formation of the Azepine Ring: The azepine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or diamines.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through electrophilic aromatic substitution reactions using bromobenzene derivatives.
Final Assembly: The final step involves the coupling of the azepine ring with the bromophenyl group under suitable reaction conditions, often involving catalysts and solvents to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions: 1H-Azepine-1-ethanamine, alpha-(4-bromophenyl)hexahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted azepine derivatives.
Scientific Research Applications
1H-Azepine-1-ethanamine, alpha-(4-bromophenyl)hexahydro- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1H-Azepine-1-ethanamine, alpha-(4-bromophenyl)hexahydro- involves its interaction with specific molecular targets and pathways. The bromophenyl group may enhance its binding affinity to certain receptors or enzymes, leading to modulation of biological activities. The azepine ring structure allows for interactions with various biomolecules, influencing their function and activity.
Comparison with Similar Compounds
- 1H-Azepine, 1-aminohexahydro-
- 1H-Azepine, 1-(4-bromophenyl)hexahydro-
- 1H-Azepine, 1-(4-chlorophenyl)hexahydro-
Comparison: 1H-Azepine-1-ethanamine, alpha-(4-bromophenyl)hexahydro- is unique due to the presence of the ethanamine group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in research and industry.
Properties
CAS No. |
927996-83-6 |
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Molecular Formula |
C14H21BrN2 |
Molecular Weight |
297.23 g/mol |
IUPAC Name |
2-(azepan-1-yl)-1-(4-bromophenyl)ethanamine |
InChI |
InChI=1S/C14H21BrN2/c15-13-7-5-12(6-8-13)14(16)11-17-9-3-1-2-4-10-17/h5-8,14H,1-4,9-11,16H2 |
InChI Key |
CMXGLNSNLNJUPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CC(C2=CC=C(C=C2)Br)N |
Origin of Product |
United States |
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